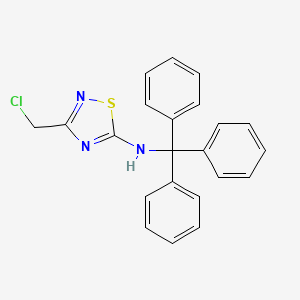
3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a triphenylmethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the Triphenylmethyl Group: The triphenylmethyl group can be attached through nucleophilic substitution reactions, where a triphenylmethyl halide reacts with the thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Industry: It can be used in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The triphenylmethyl group may enhance the compound’s stability and facilitate interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzene: Similar in having a chloromethyl group but lacks the thiadiazole ring and triphenylmethyl group.
Triphenylmethyl Chloride: Contains the triphenylmethyl group but lacks the thiadiazole ring and chloromethyl group.
1,2,4-Thiadiazole Derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
3-(Chloromethyl)-N-(triphenylmethyl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its functional groups and the thiadiazole ring
Properties
CAS No. |
112807-12-2 |
|---|---|
Molecular Formula |
C22H18ClN3S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-(chloromethyl)-N-trityl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C22H18ClN3S/c23-16-20-24-21(27-26-20)25-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25,26) |
InChI Key |
QSYRIKCCMOOWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=NS4)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















